molecular formula C15H24 B14326535 1,1,3,3,5,5-Hexamethyl-2,4,6-trimethylidenecyclohexane CAS No. 103495-77-8

1,1,3,3,5,5-Hexamethyl-2,4,6-trimethylidenecyclohexane

Cat. No.: B14326535
CAS No.: 103495-77-8
M. Wt: 204.35 g/mol
InChI Key: IRJXZDNRYANEBM-UHFFFAOYSA-N
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Description

1,1,3,3,5,5-Hexamethyl-2,4,6-trimethylidenecyclohexane is a complex organic compound with a unique structure characterized by multiple methyl groups attached to a cyclohexane ring. This compound is known for its stability and reactivity, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,3,3,5,5-Hexamethyl-2,4,6-trimethylidenecyclohexane typically involves the alkylation of cyclohexane derivatives with methylating agents under controlled conditions. The reaction is often catalyzed by strong acids or bases to facilitate the addition of methyl groups to the cyclohexane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation processes using advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound while maximizing production efficiency.

Chemical Reactions Analysis

Types of Reactions

1,1,3,3,5,5-Hexamethyl-2,4,6-trimethylidenecyclohexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.

    Substitution: The methyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Halogenating agents such as chlorine (Cl2) or bromine (Br2) are used for substitution reactions.

Major Products Formed

    Oxidation: Alcohols, ketones, or carboxylic acids.

    Reduction: Simpler hydrocarbons.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

1,1,3,3,5,5-Hexamethyl-2,4,6-trimethylidenecyclohexane has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1,3,3,5,5-Hexamethyl-2,4,6-trimethylidenecyclohexane involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple methyl groups allow it to fit into specific binding sites, influencing the activity of these targets and modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,3,3,5,5-Hexamethyltrisiloxane
  • 1,2,3,4,5,6-Hexamethylcyclohexane
  • 2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane

Uniqueness

1,1,3,3,5,5-Hexamethyl-2,4,6-trimethylidenecyclohexane stands out due to its unique structure with multiple methyl groups and its ability to undergo a wide range of chemical reactions. Its stability and reactivity make it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

103495-77-8

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

1,1,3,3,5,5-hexamethyl-2,4,6-trimethylidenecyclohexane

InChI

InChI=1S/C15H24/c1-10-13(4,5)11(2)15(8,9)12(3)14(10,6)7/h1-3H2,4-9H3

InChI Key

IRJXZDNRYANEBM-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=C)C(C(=C)C(C1=C)(C)C)(C)C)C

Origin of Product

United States

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